8-(Cycloheptyloxy)caffeine

Description

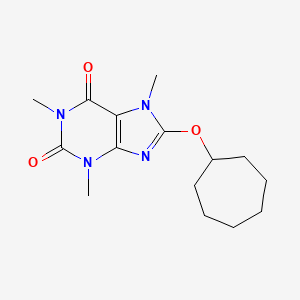

Structure

2D Structure

3D Structure

Properties

CAS No. |

73747-31-6 |

|---|---|

Molecular Formula |

C15H22N4O3 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

8-cycloheptyloxy-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C15H22N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |

InChI Key |

ZDVVOJQIAFYYLU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1OC3CCCCCC3)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Cycloheptyloxy)caffeine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel caffeine derivative, 8-(Cycloheptyloxy)caffeine. While direct literature on this specific compound is not available, this guide extrapolates from well-established methodologies for the synthesis of analogous 8-alkoxycaffeine derivatives. The content herein is intended to equip researchers with the necessary information to synthesize, purify, and characterize this compound, and to provide a basis for investigating its potential biological activities.

Introduction

Caffeine, a methylxanthine, is one of the most widely consumed psychoactive substances globally. Its physiological effects are primarily mediated through the antagonism of adenosine receptors.[1] Chemical modification of the caffeine scaffold, particularly at the C-8 position, has been a fertile area of research for the development of novel therapeutic agents with a range of biological activities.[2] 8-substituted caffeine derivatives have been reported to exhibit activities such as adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and topoisomerase II inhibition.[3][4][5]

The introduction of an alkoxy group at the C-8 position can significantly modulate the pharmacological profile of the caffeine molecule. This guide focuses on the synthesis and characterization of this compound, a novel derivative with potential for unique biological properties owing to the presence of the bulky and lipophilic cycloheptyl moiety.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from commercially available caffeine. The key intermediate is 8-bromocaffeine, which is then subjected to a nucleophilic substitution reaction with cycloheptanol.

Synthesis of 8-Bromocaffeine (Intermediate)

The initial step involves the bromination of caffeine at the C-8 position. Several methods have been reported for this transformation, with a common approach being the direct bromination using bromine in a suitable solvent.[6][7]

Experimental Protocol: Synthesis of 8-Bromocaffeine

-

Materials: Caffeine, Glacial Acetic Acid, Bromine, Sodium Acetate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve caffeine (1 equivalent) in glacial acetic acid.

-

Add sodium acetate (1.2 equivalents) to the solution.[6]

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated white solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 8-bromocaffeine.[7] The product can be further purified by recrystallization from ethanol if necessary.

-

Synthesis of this compound

The final step is the formation of the ether linkage at the C-8 position. This is typically achieved through a nucleophilic substitution reaction where the bromide in 8-bromocaffeine is displaced by the corresponding alkoxide. A modified Ullmann condensation reaction is also a viable method.[6]

Experimental Protocol: Synthesis of this compound

-

Materials: 8-Bromocaffeine, Cycloheptanol, Sodium Hydride (or another suitable base), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of cycloheptanol (1.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium cycloheptoxide.

-

Add 8-bromocaffeine (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water.

-

Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the predicted data based on the analysis of caffeine and its 8-substituted derivatives.[8][9][10][11][12][13][14][15][16][17][18][19][20]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | See Table 1 |

| ¹³C NMR | See Table 2 |

| Mass Spectrometry (MS) | See Table 3 |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N1-CH₃ | ~3.4 | s | 3H |

| N3-CH₃ | ~3.6 | s | 3H |

| N7-CH₃ | ~4.0 | s | 3H |

| O-CH (cycloheptyl) | ~4.8-5.0 | m | 1H |

| CH₂ (cycloheptyl) | ~1.5-2.0 | m | 12H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| N1-CH₃ | ~28 |

| N3-CH₃ | ~30 |

| N7-CH₃ | ~34 |

| C2 | ~151 |

| C4 | ~148 |

| C5 | ~107 |

| C6 | ~155 |

| C8 | ~158 |

| O-CH (cycloheptyl) | ~80 |

| CH₂ (cycloheptyl) | ~25-35 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 291.18 |

| [M]⁺ | 290.17 |

| Major Fragments | 194 (loss of cycloheptene), 193 (loss of cycloheptanol) |

Potential Biological Activity and Signaling Pathways

Derivatives of caffeine with substitutions at the 8-position have been widely explored as adenosine receptor antagonists.[21][22][23] Adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes. The antagonism of these receptors by caffeine and its derivatives leads to stimulant effects. It is hypothesized that this compound will also act as an adenosine receptor antagonist.

The potential mechanism of action could involve the competitive binding of this compound to adenosine receptors (A₁, A₂ₐ, A₂ᵦ, A₃), thereby blocking the downstream signaling cascades initiated by adenosine. For instance, antagonism of the A₂ₐ receptor can lead to the modulation of dopamine and glutamate release in the brain, which is a key mechanism for the stimulant effects of caffeine.

Visualizations

Synthetic Workflow

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and Structure Activity Relationships (SARs) study of 8-(substituted)aryloxycaffeine - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Caffeine, 8-bromo- | 10381-82-5 | Benchchem [benchchem.com]

- 7. 8-Bromocaffeine - Wikipedia [en.wikipedia.org]

- 8. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caffeine(58-08-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001847) [hmdb.ca]

- 13. NP-MRD: 13C NMR Spectrum (1D, 400 MHz, H2O, simulated) (NP0000009) [np-mrd.org]

- 14. Caffeine(58-08-2) 13C NMR [m.chemicalbook.com]

- 15. massbank.eu [massbank.eu]

- 16. 1 H and 13 C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and D ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP06197C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. ocf.berkeley.edu [ocf.berkeley.edu]

- 21. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adenosine antagonists as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 8-(Cycloheptyloxy)caffeine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Cycloheptyloxy)caffeine is a derivative of caffeine, a well-known central nervous system stimulant. As part of the xanthine family of compounds, it holds potential for various pharmacological applications due to its structural similarity to endogenous signaling molecules. The addition of a cycloheptyloxy group at the 8-position of the caffeine molecule is expected to significantly influence its physicochemical properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside general experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 8-(cycloheptyloxy)-1,3,7-trimethylpurine-2,6-dione | PubChem CID: 52352[1] |

| Chemical Formula | C₁₅H₂₂N₄O₃ | PubChem CID: 52352[1] |

| Molecular Weight | 306.36 g/mol | PubChem CID: 52352[1] |

| XLogP (Computed) | 2.2 | PubChem CID: 52352[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section outlines general methodologies for determining key physicochemical properties applicable to caffeine analogs.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability. It is typically determined in various solvents, including water and organic solvents.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, or a buffer of specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis and Biological Activity

General Synthesis of 8-Alkoxycaffeine Derivatives

The synthesis of 8-alkoxycaffeine derivatives, such as this compound, typically involves the nucleophilic substitution of a leaving group at the 8-position of a caffeine precursor. A common starting material is 8-chlorocaffeine or 8-bromocaffeine. The general synthetic scheme involves the reaction of the 8-halocaffeine with the corresponding alkoxide.

Putative Biological Activity: Adenosine Receptor Antagonism

Caffeine and its derivatives are well-known antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes. Adenosine is an endogenous neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine and its analogs can lead to increased neuronal firing and the release of various neurotransmitters, resulting in a stimulant effect. The cycloheptyloxy substituent in this compound is likely to modulate the affinity and selectivity of the molecule for the different adenosine receptor subtypes.

Conclusion

This compound is a caffeine derivative with predicted physicochemical properties that suggest it may have interesting pharmacological activities. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its key characteristics and outlines standard methodologies for their experimental determination. Further research is warranted to fully elucidate the physicochemical profile and biological effects of this compound, which will be crucial for any potential drug development efforts. The provided diagrams offer a visual representation of the general synthetic approach and the likely mechanism of action, serving as a valuable resource for researchers in the field.

References

The Core Mechanism of Action of 8-(Cycloheptyloxy)caffeine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 8-(cycloheptyloxy)caffeine is limited in publicly accessible literature. This guide provides a detailed overview of the likely mechanism of action based on the well-studied and structurally similar analog, 8-cyclohexylcaffeine (CHC), and the broader class of 8-substituted caffeine derivatives. The principles and methodologies described herein are directly applicable to the investigation of this compound.

Executive Summary

This compound is a derivative of caffeine, a methylxanthine known for its wide range of physiological effects. The primary mechanism of action for caffeine and its analogs revolves around two key molecular interactions: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes. By blocking adenosine receptors, particularly A1 and A2A subtypes, these compounds modulate neurotransmitter release and neuronal activity. Concurrently, by inhibiting PDEs, they prevent the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling cascades. This dual action results in the characteristic stimulant and potential therapeutic effects of this class of molecules.

Core Mechanisms of Action

The pharmacological profile of 8-substituted caffeines, including this compound, is predominantly attributed to two primary mechanisms:

-

Adenosine Receptor Antagonism: Caffeine and its derivatives are structurally similar to adenosine, allowing them to bind to adenosine receptors without activating them. This competitive antagonism blocks the natural inhibitory effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters.

-

Phosphodiesterase (PDE) Inhibition: These compounds can inhibit various isoforms of phosphodiesterase enzymes. PDEs are responsible for the breakdown of cyclic nucleotides like cAMP. Inhibition of PDEs leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.

Quantitative Data Summary

Due to the scarcity of specific data for this compound, the following table summarizes the available quantitative data for the closely related analog, 8-cyclohexylcaffeine (CHC). This data provides a strong inferential basis for the potential activity of this compound.

| Compound | Target | Assay Type | Value | Reference |

| 8-Cyclohexylcaffeine (CHC) | Adenosine A1 Receptor | Radioligand Binding (Ki) | 41 nM | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 8-substituted caffeine derivatives.

Experimental Protocols

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies used to determine the binding affinity of a test compound to the adenosine A1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the human adenosine A1 receptor.

-

Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or a similar A1-selective antagonist.

-

Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).

-

Non-specific binding control: A high concentration of a known A1 receptor ligand (e.g., theophylline or unlabeled DPCPX).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Reagent Addition:

-

To each well, add 50 µL of assay buffer.

-

Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M) to the respective wells. For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Add 50 µL of the radioligand solution (at a concentration close to its Kd).

-

Add 50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a common method for measuring the inhibition of PDE activity by a test compound.

Objective: To determine the IC50 value of this compound for a specific phosphodiesterase isoform (e.g., PDE1, PDE4).

Materials:

-

Purified recombinant PDE enzyme.

-

Radiolabeled substrate: [³H]cAMP.

-

Test Compound: this compound stock solution in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT.

-

Stop Solution: e.g., 0.1 M HCl.

-

Snake venom nucleotidase (e.g., from Crotalus atrox).

-

Anion-exchange resin (e.g., Dowex AG1-X8).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, the PDE enzyme, and the test compound at various concentrations. Include control tubes with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).

-

Initiate Reaction: Start the reaction by adding the [³H]cAMP substrate.

-

Incubation: Incubate for a specific time during which the reaction is linear (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]5'-AMP product to [³H]adenosine. Incubate for a further period (e.g., 10-15 minutes).

-

Separation: Add the anion-exchange resin slurry to each tube. The resin will bind the unreacted [³H]cAMP, while the [³H]adenosine product remains in the supernatant.

-

Centrifugation: Centrifuge the tubes to pellet the resin.

-

Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Data Analysis:

-

Calculate the amount of product formed in each reaction.

-

Plot the percentage of PDE activity against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Conclusion

The mechanism of action of this compound is predicted to be consistent with other 8-substituted caffeine analogs, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. The provided quantitative data for 8-cyclohexylcaffeine suggests a potent interaction with the adenosine A1 receptor. The detailed experimental protocols and signaling pathway diagrams in this guide offer a comprehensive framework for the further investigation and characterization of this compound and related compounds in a research and drug development context. Future studies should aim to generate specific binding and activity data for this compound to confirm and expand upon the findings presented here.

References

8-(Cycloheptyloxy)caffeine adenosine receptor affinity

An In-depth Technical Guide on the Adenosine Receptor Affinity of 8-(Cycloheptyloxy)caffeine

Introduction

Caffeine, a ubiquitous psychoactive compound, exerts its primary pharmacological effects through the antagonism of adenosine receptors. This family of four G-protein coupled receptors (GPCRs)—A1, A2A, A2B, and A3—are critical regulators of numerous physiological functions, making them compelling targets for therapeutic intervention. Strategic chemical modification of the caffeine scaffold, particularly at the 8-position, has proven to be a fruitful approach for developing potent and selective adenosine receptor antagonists. The introduction of bulky, lipophilic substituents at this position can significantly enhance binding affinity and modulate selectivity across the receptor subtypes.

This technical guide provides a comprehensive analysis of this compound, a derivative of caffeine. It aims to elucidate its potential adenosine receptor affinity by leveraging the extensive structure-activity relationship data available for closely related analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and purinergic signaling.

Adenosine Receptor Subtypes and Their Signaling Pathways

Adenosine receptors are activated by the endogenous nucleoside adenosine and are coupled to distinct G-proteins, initiating diverse intracellular signaling cascades.

-

A1 Adenosine Receptor (A1R): Primarily coupling to Gi/o proteins, A1R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP). A1R also modulates ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.

-

A2A Adenosine Receptor (A2AR): Predominantly coupled to Gs proteins, A2AR stimulation activates adenylyl cyclase, leading to an increase in intracellular cAMP. These receptors are highly concentrated in the striatum, where they form functional heteromers with dopamine D2 receptors and play a pivotal role in modulating dopaminergic signaling.

-

A2B Adenosine Receptor (A2BR): Similar to A2AR, A2BRs couple to Gs proteins, stimulating adenylyl cyclase and elevating cAMP levels. However, with a lower affinity for adenosine compared to A1 and A2A receptors, A2BRs are typically activated under conditions of high adenosine concentrations, such as those occurring during inflammation or ischemia.

-

A3 Adenosine Receptor (A3R): Coupling to Gi/o proteins like the A1R, A3R activation inhibits adenylyl cyclase, thereby reducing cAMP levels. A3R signaling is also associated with the activation of phospholipase C (PLC) and the modulation of mitogen-activated protein kinase (MAPK) pathways.

Quantitative Analysis: Adenosine Receptor Affinity of 8-Substituted Xanthines

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| 8-Cyclopentylcaffeine | 1.8 | 350 | >10,000 | >10,000 |

| 8-Cyclohexylcaffeine | 1.2 | 420 | >10,000 | >10,000 |

| 8-Cycloheptylcaffeine | 1.5 | 550 | >10,000 | >10,000 |

| 8-Cyclooctylcaffeine | 2.5 | 800 | >10,000 | >10,000 |

Based on the available data for these closely related analogs, this compound is anticipated to be a potent and selective antagonist for the A1 adenosine receptor, exhibiting substantially lower affinity for the A2A, A2B, and A3 receptor subtypes. The ether linkage in the cycloheptyloxy group may introduce slight modifications to the electronic and steric properties of the molecule, which could result in minor variations in its binding affinity profile.

Experimental Protocols

The characterization of a novel compound like this compound necessitates a series of in vitro experiments to determine its receptor affinity and functional activity. The following sections detail the standard methodologies for these key assays.

Radioligand Binding Assays

Objective: To ascertain the equilibrium dissociation constant (Ki) of this compound for the human adenosine A1, A2A, A2B, and A3 receptors.

Methodology:

-

Membrane Preparation: Utilize membrane preparations from cell lines (e.g., CHO-K1 or HEK-293) stably expressing the individual human adenosine receptor subtypes.

-

Radioligands:

-

A1: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

-

A2A: [3H]ZM 241385

-

A2B: [3H]PSB-603

-

A3: [3H]MRE 3008-F20

-

-

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound, this compound.

-

Establish non-specific binding using a high concentration of a non-radiolabeled antagonist (e.g., 10 µM XAC).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Measurement

Objective: To evaluate the functional activity of this compound at adenosine receptors by measuring its ability to antagonize agonist-induced changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Use whole cells expressing the specific human adenosine receptor subtypes.

-

Procedure:

-

Pre-treat the cells with adenosine deaminase (ADA) to eliminate endogenous adenosine.

-

For A1/A3 receptor antagonism, incubate the cells with varying concentrations of this compound in the presence of an agonist (e.g., NECA) and forskolin (to amplify the inhibitory signal).

-

For A2A/A2B receptor antagonism, incubate the cells with varying concentrations of this compound in the presence of an agonist (e.g., NECA).

-

Following incubation, lyse the cells and quantify the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, LANCE, or ELISA).

-

Determine the IC50 value of this compound for the inhibition of the agonist-induced cAMP response.

-

Synthesis of this compound

A feasible synthetic pathway for this compound would likely proceed through the nucleophilic substitution of a suitable leaving group at the 8-position of the caffeine molecule with cycloheptanol.

Proposed Synthetic Route:

-

Halogenation of Caffeine: The initial step involves the bromination of caffeine at the 8-position to produce 8-bromocaffeine.

-

Nucleophilic Substitution: The subsequent reaction of 8-bromocaffeine with cycloheptanol in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF), would yield the desired this compound.

-

Purification: The final product would then be purified using standard laboratory techniques, such as recrystallization or column chromatography.

Visualizations

Adenosine Receptor Signaling Pathways

Caption: Overview of adenosine receptor signaling cascades.

Experimental Workflow for Affinity and Potency Determination

Caption: A typical workflow for characterizing the receptor affinity of a novel compound.

Conclusion

In the absence of direct empirical data, the adenosine receptor affinity profile of this compound can be reasonably inferred from the extensive research on analogous 8-substituted xanthine compounds. The available evidence strongly suggests that this compound will function as a potent and selective antagonist at the A1 adenosine receptor. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of its binding affinities and functional activities across all four adenosine receptor subtypes. The continued investigation of such caffeine analogs represents a promising frontier for the discovery and development of novel therapeutic agents targeting the adenosinergic system.

An In-depth Technical Guide to the In Vitro Evaluation of 8-(Cycloheptyloxy)caffeine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Cycloheptyloxy)caffeine is a derivative of caffeine, belonging to the class of 8-alkoxyxanthines. While extensive research exists for caffeine and various other 8-substituted analogs, public domain literature on the specific in vitro pharmacology of this compound is limited. This guide, therefore, provides a comprehensive framework for its in vitro evaluation based on the established methodologies and known pharmacology of structurally related compounds. The primary molecular targets for caffeine and its derivatives are the adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in a multitude of physiological processes.[1][2][3] Consequently, the in vitro characterization of this compound would principally focus on its interaction with these receptors. Further investigation into its effects on phosphodiesterases (PDEs) and other potential targets may also be warranted.[1][4]

Quantitative Data on Related 8-Substituted Xanthines

Due to the absence of specific data for this compound, the following table summarizes the binding affinities (Ki values) of related 8-substituted caffeine and xanthine derivatives for the A1 adenosine receptor. This data provides a comparative context for the potential potency of this compound.

| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |

| 8-cyclohexylcaffeine (CHC) | A1 | 41 | Rat | Functional Antagonism | [5] |

| 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) | A1 | 0.53 | Rat | Functional Antagonism | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the in vitro pharmacology of this compound.

Radioligand Binding Assays for Adenosine Receptors

Objective: To determine the binding affinity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype.

-

Radioligand specific for each receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

-

Non-specific binding control (e.g., theophylline or a high concentration of the unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific ligand).

-

Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).

Functional Assays: cAMP Measurement

Objective: To determine the functional activity of this compound as an antagonist or inverse agonist at adenosine receptors.

Background: A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, increasing cAMP levels.[1][4]

Materials:

-

Intact cells expressing the adenosine receptor of interest.

-

Adenosine receptor agonist (e.g., NECA).

-

Forskolin (to stimulate adenylyl cyclase and amplify the inhibitory signal from Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an adenosine receptor agonist (for antagonism assessment). For Gi-coupled receptors, co-stimulation with forskolin is common.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 value of this compound in inhibiting the agonist-induced cAMP response (for antagonists) or its effect on basal cAMP levels (for inverse agonists).

Visualizations: Signaling Pathways and Workflows

Adenosine Receptor Signaling Pathways

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and X-ray crystal structure of 8- (4-bromophenoxy) caffeine [redalyc.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 8-Alkoxycaffeines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of 8-alkoxycaffeine derivatives.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 8-alkoxycaffeines, a class of compounds with significant potential in drug discovery. By modifying the C8 position of the caffeine scaffold with various alkoxy groups, researchers have been able to modulate the potency and selectivity of these molecules towards a range of biological targets, primarily adenosine receptors and phosphodiesterases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these compounds.

Core Structure and Biological Activities

Caffeine, a well-known xanthine alkaloid, exhibits a broad spectrum of biological effects, including central nervous system stimulation and metabolic modulation.[1] The substitution at the 8-position of the xanthine core has been a key strategy in medicinal chemistry to enhance affinity and selectivity for specific biological targets. The introduction of an alkoxy group at this position gives rise to 8-alkoxycaffeines, which have demonstrated promising activities as:

-

Adenosine Receptor Antagonists: 8-substituted caffeine derivatives are known to act as antagonists at adenosine receptors, particularly the A1 and A2A subtypes.[1][2] Blockade of these receptors has therapeutic implications in a variety of disorders, including neurodegenerative diseases like Parkinson's disease.

-

Phosphodiesterase (PDE) Inhibitors: Certain 8-alkoxycaffeines have been reported to inhibit phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]

-

Topoisomerase II Inhibitors: Some studies have indicated that 8-methoxycaffeine possesses inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]

-

Antibacterial and Analgesic Agents: Various 8-substituted caffeine derivatives have also shown potential as antibacterial and analgesic agents.[2]

Structure-Activity Relationship of 8-Substituted Caffeines

Adenosine Receptor Antagonism

The affinity and selectivity of 8-substituted xanthines for adenosine receptor subtypes are influenced by the size, shape, and electronic properties of the 8-substituent.

For instance, in a series of 8-styrylxanthines, substitutions on the phenyl ring and the alkyl groups at the N1, N3, and N7 positions significantly impacted the affinity and selectivity for A1 and A2A receptors. Specifically, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine was found to be a potent and highly A2A-selective antagonist.

In the case of 8-(substituted)aryloxycaffeines, the nature of the aryl group and its substituents plays a crucial role in determining the biological activity profile. For example, 8-(quinolin-8-yloxy)caffeine showed the strongest inhibitory activity against topoisomerase II.[1]

The following tables summarize the available quantitative data for various 8-substituted caffeine and xanthine derivatives, highlighting the impact of the 8-substituent on their biological activity.

Table 1: Adenosine Receptor Binding Affinity of 8-Substituted Xanthine Derivatives

| Compound | 8-Substituent | R1 | R3 | R7 | Receptor Subtype | Ki (nM) |

| 1 | -H | -CH3 | -CH3 | -CH3 | A1 | 12000 |

| 2 | -Cyclohexyl | -CH3 | -CH3 | -CH3 | A1 | 1500 |

| 3 | -Phenyl | -CH3 | -CH3 | -CH3 | A1 | 400 |

| 4 | -Styryl | -CH3 | -CH3 | -CH3 | A1 | >10000 |

| 5 | 3-Chlorostyryl | -CH3 | -CH3 | -CH3 | A1 | 28000 |

| 1 | -H | -CH3 | -CH3 | -CH3 | A2A | 25000 |

| 2 | -Cyclohexyl | -CH3 | -CH3 | -CH3 | A2A | 100 |

| 3 | -Phenyl | -CH3 | -CH3 | -CH3 | A2A | 1500 |

| 4 | -Styryl | -CH3 | -CH3 | -CH3 | A2A | 100 |

| 5 | 3-Chlorostyryl | -CH3 | -CH3 | -CH3 | A2A | 54 |

Data compiled from multiple sources. This table is for illustrative purposes and direct comparison between studies may not be appropriate due to variations in experimental conditions.

Table 2: Antibacterial and Topoisomerase II Inhibitory Activity of 8-(Substituted)aryloxycaffeines

| Compound | 8-Substituent | Antibacterial Activity (MIC, µg/mL) vs. S. enteritidis | Topoisomerase II Inhibition |

| 3a | -O-Ph | 125 | ++ |

| 3g | -O-Quinolin-8-yl | 62.5 | ++++ |

| 3k | -O-(5-chloropyridin-3-yl) | 15.6 | ++ |

Qualitative representation of Topoisomerase II inhibition: ++++ (strongest) to + (weakest). Data from Kadi et al. (2015).[1]

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of 8-alkoxycaffeines.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to adenosine A1 and A2A receptors using radioligand competition assays.

1. Membrane Preparation:

-

HEK-293 cells stably expressing the human A1 or A2A adenosine receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

Test compound at various concentrations.

-

Radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors) at a fixed concentration.

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline).

3. Filtration and Scintillation Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against phosphodiesterases, such as PDE4 and PDE5.

1. Reagents and Buffers:

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA).

-

Substrate: cAMP or cGMP.

-

Enzyme: Purified recombinant human PDE4 or PDE5.

-

5'-Nucleotidase (e.g., from Crotalus atrox).

-

Phosphate detection reagent (e.g., Malachite Green).

-

Test compounds dissolved in DMSO.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

Add the following to each well:

-

Assay buffer.

-

Test compound at various concentrations.

-

PDE enzyme.

-

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate for a specific time (e.g., 20-30 minutes) at 30°C.

-

Stop the PDE reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Add 5'-nucleotidase to each well and incubate to convert the product (AMP or GMP) to adenosine or guanosine and inorganic phosphate (Pi).

-

Add the phosphate detection reagent and incubate to allow color development.

3. Data Measurement and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 620 nm for Malachite Green).

-

The amount of Pi produced is proportional to the PDE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical phosphodiesterase inhibition assay.

Signaling Pathways

Understanding the signaling pathways affected by 8-alkoxycaffeines is crucial for elucidating their mechanism of action and predicting their physiological effects.

Adenosine A2A Receptor Signaling

8-Alkoxycaffeines that act as A2A receptor antagonists will block the downstream signaling cascade initiated by adenosine. The A2A receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP levels.

Caption: Adenosine A2A receptor signaling pathway and its antagonism by 8-alkoxycaffeines.

Phosphodiesterase 4 (PDE4) Signaling

As inhibitors of PDE4, 8-alkoxycaffeines can prevent the degradation of cAMP, leading to an accumulation of this second messenger and subsequent activation of downstream signaling pathways.

Caption: Phosphodiesterase 4 (PDE4) signaling pathway and its inhibition by 8-alkoxycaffeines.

Conclusion and Future Directions

The exploration of 8-alkoxycaffeines has revealed a versatile scaffold with tunable pharmacological properties. The available data, although not fully comprehensive for a homologous series, strongly suggests that the nature of the 8-alkoxy substituent is a key determinant of activity and selectivity. Further systematic studies focusing on the synthesis and evaluation of a wider range of 8-alkoxycaffeine analogs are warranted to build a more complete quantitative structure-activity relationship. Such studies will be instrumental in the rational design of novel and potent drug candidates targeting adenosine receptors, phosphodiesterases, and other relevant biological targets for the treatment of a variety of diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide should serve as a valuable resource for researchers in this exciting field.

References

An In-depth Technical Guide to the Putative Discovery and Evaluation of 8-(Cycloheptyloxy)caffeine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, 8-(Cycloheptyloxy)caffeine is a novel molecular entity that has not been explicitly described. This document serves as a technical guide outlining the established methodologies that would be employed for its synthesis, characterization, and mechanistic evaluation, based on proven protocols for analogous C8-substituted xanthine derivatives.

Introduction

Caffeine, a methylxanthine, is the most widely consumed psychoactive substance globally, primarily functioning as a non-selective antagonist of adenosine receptors.[1] The chemical scaffold of caffeine, particularly the C-8 position, offers a fertile ground for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[2][3] Substitution at this position can yield potent and selective antagonists for specific adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), which are implicated in a host of physiological and pathological processes, making them attractive therapeutic targets.[2] This guide details a hypothetical pathway for the discovery and preclinical evaluation of a novel derivative, this compound.

Chapter 1: Synthesis of this compound

The synthesis of 8-alkoxycaffeine derivatives is typically achieved through a two-step process. The first step involves the halogenation of the C-8 position of caffeine, followed by a nucleophilic aromatic substitution reaction with the desired alcohol.[4]

Synthetic Workflow

The proposed synthetic route involves the bromination of caffeine to yield 8-bromocaffeine, a key intermediate. This is followed by a copper-catalyzed Ullmann condensation reaction with cycloheptanol to form the final product.[5]

Experimental Protocols

Protocol 1: Synthesis of 8-Bromocaffeine Intermediate

This protocol is adapted from established methods for the bromination of caffeine.[4][6]

-

Reaction Setup: In a round-bottom flask, suspend caffeine (1.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and water).[4]

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (approx. 1.1 eq) to the suspension at room temperature.[4] Alternatively, hydrobromic acid and hydrogen peroxide can be used.[6]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, filter the reaction mixture to collect the crude product. Wash the precipitate with water and then a cold organic solvent (e.g., ethanol) to remove unreacted starting material and byproducts.

-

Purification: The crude 8-bromocaffeine can be purified by recrystallization from ethanol to yield a white solid.[7] Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure for the copper-catalyzed synthesis of aryl ethers.[5][8]

-

Reaction Setup: In a flask equipped with a condenser, combine 8-bromocaffeine (1.0 eq), cycloheptanol (1.2-1.5 eq), a copper catalyst (e.g., CuI, 10 mol%), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to a high temperature (typically 100-150 °C). Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound. Characterize the final product by NMR, mass spectrometry, and determine its melting point.

Chapter 2: Pharmacological Characterization

The primary pharmacological targets for novel caffeine derivatives are the four subtypes of adenosine receptors. Characterization involves determining the binding affinity and functional activity at these receptors.

Characterization Workflow

Experimental Protocols

Protocol 3: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of the test compound for adenosine receptors.[9]

-

Membrane Preparation: Use cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype (e.g., HEK-293-hA₁AR).

-

Assay Setup: In a 96-well plate, incubate the cell membranes (e.g., 10 µg protein/well) with a fixed concentration of a specific radioligand (e.g., [³H]NECA for A₂A) and varying concentrations of the test compound (this compound).[9]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C Unifilter). Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol 4: Functional cAMP Assay

This protocol determines the functional activity of the compound as an antagonist by measuring its ability to block agonist-induced changes in intracellular cyclic AMP (cAMP).

-

Cell Culture: Use a cell line expressing the target receptor (e.g., HEK-293-hA₂AAR) that couples to adenylyl cyclase.

-

Assay Setup: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Agonist Stimulation: Stimulate the cells with a known adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[9]

-

Cell Lysis and Detection: After incubation (e.g., 30 minutes at room temperature), lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Chapter 3: Data Presentation (Hypothetical)

The following tables present hypothetical but plausible data for this compound, structured for clear comparison. The data assumes the compound is a potent and selective antagonist, a common profile for 8-alkoxycaffeines.

Table 1: Adenosine Receptor Binding Affinities (Kᵢ)

| Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | A₁/A₂A Selectivity |

| Caffeine | 12,000 | 2,400 | 13,000 | >100,000 | 5.0 |

| This compound | 5.2 | 850 | 2,100 | >10,000 | 0.006 |

Table 2: Functional Antagonist Potency (IC₅₀)

| Compound | A₁ IC₅₀ (nM) (cAMP Assay) | A₂A IC₅₀ (nM) (cAMP Assay) |

| This compound | 15.6 | 2,500 |

Chapter 4: Mechanism of Action & Signaling Pathways

As an adenosine receptor antagonist, this compound would exert its effects by blocking the downstream signaling cascades initiated by endogenous adenosine.

A₁ Receptor Signaling Pathway

The A₁ adenosine receptor couples to inhibitory G-proteins (Gᵢ/Gₒ).[10] Its activation leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels. An antagonist would prevent these effects, leading to a disinhibition of neuronal activity.

A₂A Receptor Signaling Pathway

The A₂A receptor couples to stimulatory G-proteins (Gₛ/Gₒₗf). Its activation increases adenylyl cyclase activity, leading to a rise in intracellular cAMP.[11] This pathway is particularly important in the basal ganglia, where it modulates dopamine signaling. An A₂A antagonist would block this cAMP increase.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and evaluation of this compound. Based on structure-activity relationships of similar 8-alkoxycaffeines, it is hypothesized that this novel compound could be a potent and selective adenosine A₁ receptor antagonist. The detailed protocols for synthesis, receptor binding, and functional assays provide a clear roadmap for its empirical investigation. Successful execution of these studies would elucidate the true pharmacological profile of this compound and determine its potential as a lead compound for therapeutic development.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, anticancer and in silico assessment of 8-caffeinyl-triazolylmethoxy hybrid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Synthesis and X-ray crystal structure of 8- (4-bromophenoxy) caffeine [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. resources.revvity.com [resources.revvity.com]

- 10. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 8-(Cycloheptyloxy)caffeine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Cycloheptyloxy)caffeine is a xanthine derivative characterized by the substitution of a cycloheptyl ether group at the C8 position of the caffeine core. This modification is expected to alter its physicochemical and pharmacological properties compared to caffeine. Accurate structural elucidation and purity assessment are critical in the research and development of such novel compounds. This guide outlines the standard spectroscopic methodologies and expected spectral data for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral data of caffeine and the anticipated contributions of the cycloheptyloxy substituent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.2 | m | 1H | O-CH (cycloheptyl) |

| ~ 4.00 | s | 3H | N₇-CH₃ |

| ~ 3.58 | s | 3H | N₃-CH₃ |

| ~ 3.40 | s | 3H | N₁-CH₃ |

| ~ 1.5 - 2.0 | m | 12H | Cycloheptyl CH₂ |

Abbreviation: s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C8 (C-O) |

| ~ 155.5 | C4 |

| ~ 151.8 | C2 |

| ~ 147.5 | C6 |

| ~ 107.5 | C5 |

| ~ 80 | O-CH (cycloheptyl) |

| ~ 35 | N₇-CH₃ |

| ~ 31.5 | N₃-CH₃ |

| ~ 29.8 | N₁-CH₃ |

| ~ 25 - 30 | Cycloheptyl CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 2850 | Medium | C-H Stretch (Aliphatic - Cycloheptyl) |

| ~ 1700 | Strong | C=O Stretch (Amide - C6) |

| ~ 1650 | Strong | C=O Stretch (Amide - C2) |

| ~ 1550 | Medium | C=N Stretch (Imidazole Ring) |

| ~ 1240 | Strong | C-O Stretch (Aryl Ether) |

| ~ 1100 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Predicted Identity of Fragment |

| 290 | [M]⁺ (Molecular Ion) |

| 194 | [M - C₇H₁₂]⁺ |

| 193 | [Caffeine - H]⁺ |

| 109 | [C₅H₅N₄O]⁺ |

| 97 | [C₇H₁₃]⁺ (Cycloheptyl cation) |

| 82 | [C₄H₄N₃O]⁺ |

| 55 | [C₃H₄N₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] The solution should be clear and free of any solid particles.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 8-inch NMR tube.

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle and a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

-

For ¹³C NMR , acquire the spectrum with proton decoupling. A 30° pulse and a 4-second acquisition time are recommended for molecules in this molecular weight range.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure and dry. For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[3]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[3] Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph. The sample is vaporized in a vacuum.[4]

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (a radical cation) and various fragment ions.[5]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

Detection: The separated ions are detected, and their relative abundance is recorded.

-

Data Processing: The mass spectrum is generated as a plot of relative intensity versus the m/z ratio. The most intense peak is designated as the base peak with 100% relative abundance.[5]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Key structural components of this compound.

References

Potential Therapeutic Targets of 8-Substituted Caffeine Analogs: A Technical Guide

Introduction

Primary Therapeutic Target: Adenosine Receptors

The most significant therapeutic targets for caffeine and its 8-substituted analogs are the adenosine receptors. Adenosine is a purine nucleoside that plays a crucial role in regulating neuronal activity, with generally inhibitory effects.[1] By blocking these receptors, caffeine and its derivatives exert their stimulant effects. There are four known subtypes of adenosine receptors: A1, A2A, A2B, and A3. The affinity and selectivity of 8-substituted caffeine analogs for these receptor subtypes can be modulated by the nature of the substituent at the C8 position.

Adenosine A1 Receptor

The A1 adenosine receptor is ubiquitously distributed throughout the body, with high concentrations in the brain, heart, and kidneys. Its activation is associated with neuroprotection, decreased heart rate, and anti-inflammatory effects. Antagonism of A1 receptors by 8-substituted caffeine analogs can lead to increased neuronal firing and enhanced wakefulness.[4]

8-Cyclohexylcaffeine (CHC) has been shown to be a potent antagonist of the presynaptic A1 adenosine receptor in rat motor nerve terminals.[5] This antagonism reverses the inhibitory effect of adenosine on neurotransmitter release, leading to enhanced neuromuscular transmission.[5]

Adenosine A2A Receptor

The A2A adenosine receptor is highly concentrated in the striatum, a brain region critical for motor control and reward. It is often co-localized with dopamine D2 receptors.[6] A2A receptor antagonists are of significant interest for the potential treatment of Parkinson's disease, as they can enhance dopaminergic signaling.[6] 8-(3-Chlorostyryl)caffeine (CSC) is a notable example of a selective A2A adenosine antagonist.[6]

Quantitative Data on Receptor Affinity

The potency of 8-substituted caffeine analogs as adenosine receptor antagonists is typically quantified by their inhibitor constant (Ki). The following table summarizes the reported Ki values for select 8-substituted xanthines.

| Compound | Receptor Target | Assay System | Ki (nM) | Reference |

| 8-Cyclohexylcaffeine (CHC) | Adenosine A1 | Rat phrenic-hemidiaphragm | 41 | [5] |

| 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) | Adenosine A1 | Rat phrenic-hemidiaphragm | 0.53 | [5] |

| 8-(3-Chlorostyryl)caffeine (CSC) | Adenosine A2a | Rat pheochromocytoma cells (PC12) | 60 | [6] |

| 8-(3-Chlorostyryl)caffeine (CSC) | Adenosine A1 | Rat adipocytes | 1300 | [6] |

Other Potential Therapeutic Targets

Beyond adenosine receptors, caffeine and its derivatives can interact with other molecular targets, although typically at higher concentrations.[1] These secondary targets may contribute to the overall pharmacological profile of 8-substituted analogs and represent additional avenues for therapeutic development.

-

Phosphodiesterases (PDEs): Caffeine is a non-selective inhibitor of PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][7] By inhibiting PDEs, caffeine can increase intracellular levels of these second messengers, leading to a variety of cellular responses.

-

Ryanodine Receptors: In skeletal and cardiac muscle, caffeine can mobilize intracellular calcium by sensitizing ryanodine receptors.[7]

-

GABAA Receptors: At high concentrations, caffeine can act as a negative allosteric modulator of GABAA receptors, contributing to its stimulant effects.[1]

-

Topoisomerase II: Some 8-substituted alkoxycaffeine derivatives have been reported to exhibit inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[8][9] This suggests a potential application in cancer therapy.

Experimental Protocols

Schild Analysis for Adenosine Receptor Antagonism

A common method to determine the affinity of a competitive antagonist, such as an 8-substituted caffeine analog, for its receptor is the Schild analysis.

Methodology:

-

Preparation: Isolate a tissue preparation, such as the rat phrenic-hemidiaphragm, where the effect of an adenosine receptor agonist (e.g., 2-chloroadenosine) can be measured.[5]

-

Agonist Concentration-Response Curve: Generate a cumulative log concentration-response curve for the agonist alone, measuring a physiological response (e.g., inhibition of nerve-evoked muscle twitches).[5]

-

Antagonist Incubation: Incubate the tissue preparation with a fixed concentration of the antagonist (e.g., CHC) for a predetermined period to allow for equilibration.

-

Shifted Agonist Curve: In the presence of the antagonist, re-generate the agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift of the curve.[5]

-

Repeat: Repeat steps 3 and 4 with several different concentrations of the antagonist.

-

Schild Plot: Plot the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist.

-

pA2 Determination: For a competitive antagonist, the Schild plot should be linear with a slope of 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. The Ki can be calculated from the pA2 value.

Signaling Pathways and Workflows

Adenosine A1 Receptor Signaling

The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor and its antagonism by 8-substituted caffeine analogs.

Caption: Adenosine A1 receptor signaling pathway and its antagonism.

Experimental Workflow for Schild Analysis

The following diagram outlines the experimental workflow for determining the antagonist affinity using Schild analysis.

Caption: Experimental workflow for Schild analysis.

8-Substituted caffeine analogs represent a promising class of compounds with the potential to modulate the activity of adenosine receptors and other cellular targets. The nature of the substituent at the C8 position plays a critical role in determining the affinity and selectivity of these analogs. While data on 8-(Cycloheptyloxy)caffeine is currently lacking, the extensive research on related compounds like 8-cyclohexylcaffeine provides a solid foundation for understanding the potential therapeutic applications of this chemical class. Further investigation into the synthesis and pharmacological profiling of novel 8-substituted caffeine derivatives is warranted to explore their full therapeutic potential in areas such as neurodegenerative diseases, pain management, and oncology.

References

- 1. Caffeine - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. m.youtube.com [m.youtube.com]

- 4. A comparison of the effects of caffeine, 8-cyclopentyltheophylline, and alloxazine on sleep in rats. Possible roles of central nervous system adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the high affinity of 8-cyclohexylcaffeine for the presynaptic inhibitory adenosine receptor present in rat motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-(3-Chlorostyryl)caffeine (CSC) is a selective A2-adenosine antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and Structure Activity Relationships (SARs) study of 8-(substituted)aryloxycaffeine - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for 8-(Cycloheptyloxy)caffeine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial in vitro evaluation of 8-(Cycloheptyloxy)caffeine, a novel 8-substituted caffeine derivative. The protocols outlined below are designed to assess its cytotoxic and apoptotic effects on cancer cell lines. As a potential adenosine receptor antagonist, this compound warrants investigation for its therapeutic potential in oncology.

Introduction

Caffeine and its derivatives are known to exhibit a range of biological activities, including the antagonism of adenosine receptors. Notably, the inhibition of the adenosine A1 receptor has been linked to the induction of apoptosis in various cancer cell lines, including breast and esophageal cancer[1][2][3]. 8-substituted caffeine analogs, such as 8-tertbutyl caffeine, have demonstrated cytotoxic effects on prostate and lung cancer cells[4][5][6]. This document provides a framework for characterizing the in vitro anti-cancer properties of this compound.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.

Table 1: Cell Viability (IC50 Determination)

| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Table 2: Apoptosis Analysis by Annexin V/PI Staining

| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | |||

| This compound (IC50) | |||

| This compound (2 x IC50) | |||

| Staurosporine (Positive Control) |

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

| Treatment | Relative Expression of Cleaved Caspase-3 (Normalized to β-actin) | Relative Expression of Cleaved PARP (Normalized to β-actin) | Relative Expression of Bcl-2 (Normalized to β-actin) | Relative Expression of Bax (Normalized to β-actin) |

| Vehicle Control | ||||

| This compound (IC50) | ||||

| This compound (2 x IC50) |

Experimental Protocols

Preparation of this compound Stock Solution

Due to the hydrophobic nature of many 8-alkoxycaffeine derivatives, a stock solution in an organic solvent is recommended.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-